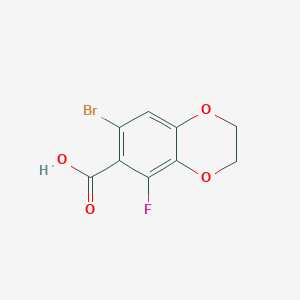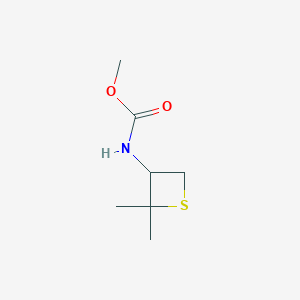
Methyl(2,2-dimethylthietan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2,2-dimethylthietan-3-yl)carbamate is a chemical compound with the molecular formula C7H13NO2S It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a methyl(2,2-dimethylthietan-3-yl) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2,2-dimethylthietan-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylthietan-3-ylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2,2-dimethylthietan-3-ylamine in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2,2-dimethylthietan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl(2,2-dimethylthietan-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug design and development, particularly as a carbamate-based prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl(2,2-dimethylthietan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based compounds, which are known to inhibit cholinesterase enzymes. The inhibition of these enzymes can result in various biological effects, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with similar chemical properties.
Ethyl carbamate: Another carbamate compound with a different alkyl group.
Benzimidazole carbamate: A more complex carbamate derivative with additional biological activities.
Uniqueness
Methyl(2,2-dimethylthietan-3-yl)carbamate is unique due to its thietan ring structure, which imparts distinct chemical and biological properties. The presence of the thietan ring can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H13NO2S |
|---|---|
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
methyl N-(2,2-dimethylthietan-3-yl)carbamate |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(4-11-7)8-6(9)10-3/h5H,4H2,1-3H3,(H,8,9) |
Clave InChI |
WMAPBDBFDPHWCR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


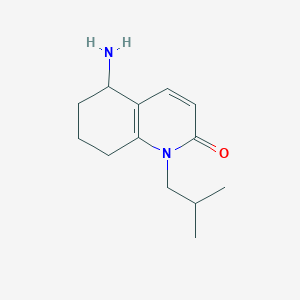
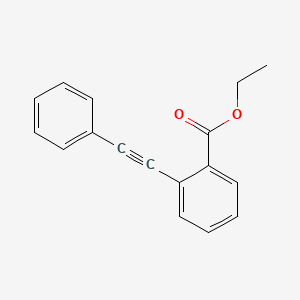
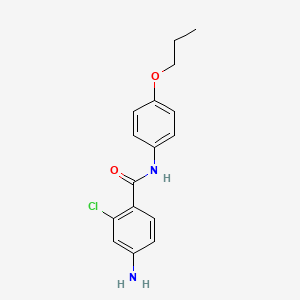

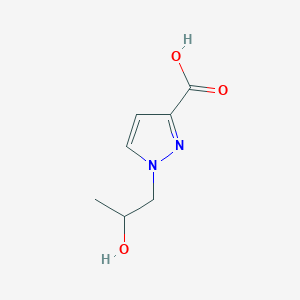
![Tert-butyl n-{octahydro-1h-cyclopenta[c]pyridin-5-yl}carbamate](/img/structure/B13005263.png)
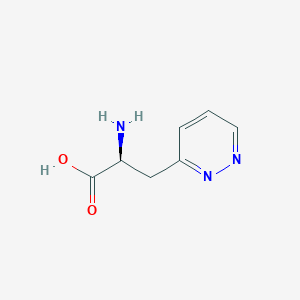
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
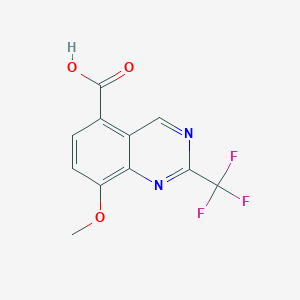
![(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13005285.png)
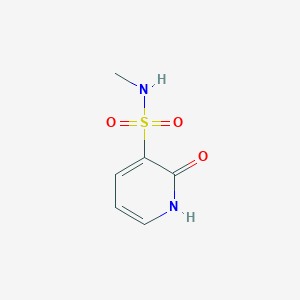
![2-[3-(3-Bromophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13005294.png)

